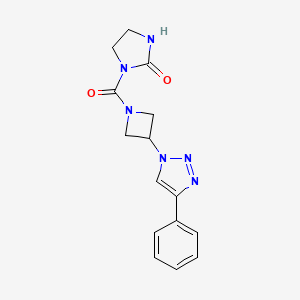

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

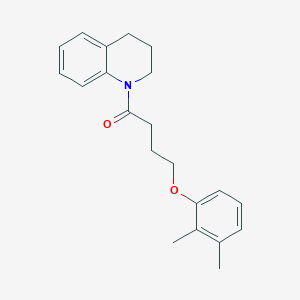

The compound you mentioned contains several functional groups including a phenyl group, a 1H-1,2,3-triazol-1-yl group, an azetidine-1-carbonyl group, and an imidazolidin-2-one group . These groups are common in many organic compounds and are often involved in various chemical reactions.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The presence of certain functional groups can often be inferred from these spectra.Chemical Reactions Analysis

The chemical reactions that a compound undergoes depend on its functional groups. For example, the 1H-1,2,3-triazol-1-yl group can participate in reactions with electrophiles, while the azetidine ring can undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, solubility, and stability can be determined experimentally. These properties are influenced by factors such as the compound’s functional groups and molecular structure .Scientific Research Applications

Synthesis and Biological Activities of Azetidinone and Thiazolidinone Derivatives

Compounds with azetidinone and thiazolidinone moieties, linked to an indole nucleus, have been synthesized and characterized for their potential biological activities. These compounds have been evaluated for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some synthesized derivatives displayed significant activity in these areas, showcasing the potential of such structures in pharmaceutical applications (Saundane & Walmik, 2013).

Antimicrobial and Antifungal Applications

Novel series of azetidinone, imidazolidinone, and tetrazole incorporating quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial activity. These compounds were found to have significant actions as antimicrobial agents, indicating the importance of these heterocyclic frameworks in developing new therapeutic agents (Sahib, 2018).

Substituent Effects on Antibacterial Activity

The exploration of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents aimed to expand the spectrum of activity to include Gram-negative organisms. This research resulted in compounds with good activity against Haemophilus influenzae and Moraxella catarrhalis, highlighting the impact of substituent variation on antibacterial efficacy (Genin et al., 2000).

Anti-Inflammatory Activities of Indolyl Azetidinones

The synthesis of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) derivatives and their evaluation for anti-inflammatory activity demonstrated significant results. This study provides insights into the potential use of indolyl azetidinones in developing new anti-inflammatory drugs (Kalsi et al., 1990).

Antibacterial and Antifungal Activities of Imidazolidinone Derivatives

A series of 5-imino-4-thioxo-2-imidazolidinone derivatives with various aromatic substituents were synthesized and evaluated for their antibacterial and antifungal activities. The study highlights the significant potential of these compounds as antimicrobial agents, with some showing pronounced activity against specific strains (Ammar et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate.

Mode of Action

The compound interacts with the Carbonic Anhydrase-II enzyme by direct binding with the active site residues . This interaction results in the inhibition of the enzyme, thereby affecting its function.

Pharmacokinetics

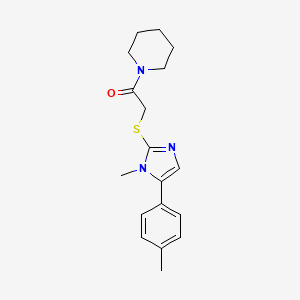

It’s worth noting that the presence of the 1h-1,2,3-triazole moiety in the compound can potentially improve its pharmacokinetic properties . This moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the body’s pH balance and potentially affect various physiological processes.

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds .

Cellular Effects

Some triazole derivatives have been found to exhibit cytotoxic activities against various cancer cell lines . These compounds can inhibit the proliferation of cancer cells by inducing apoptosis .

Molecular Mechanism

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may exert its effects by interacting with enzymes and influencing their activity.

properties

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c22-14-16-6-7-20(14)15(23)19-8-12(9-19)21-10-13(17-18-21)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZWVFHKXHZRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B2417766.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2417770.png)

![N-(1-cyanocyclopentyl)-2-[4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)piperazin-1-yl]acetamide](/img/structure/B2417773.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2417779.png)

![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)

![1-[(3,4-Difluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2417786.png)